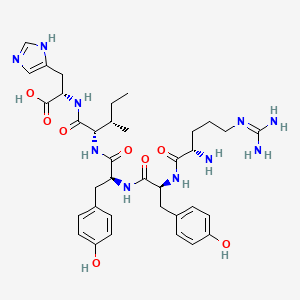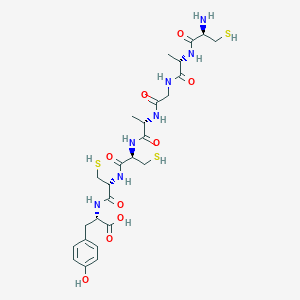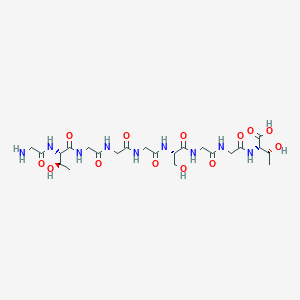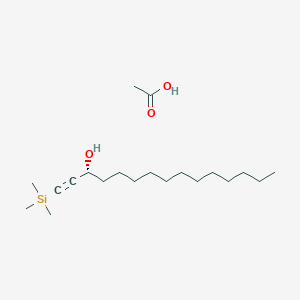
L-Histidine, L-arginyl-L-tyrosyl-L-tyrosyl-L-isoleucyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Histidine, L-arginyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- is a peptide composed of five amino acids: L-Histidine, L-Arginine, L-Tyrosine, L-Tyrosine, and L-Isoleucine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, L-arginyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like L-Histidine, L-arginyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Histidine, L-arginyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracetic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amine-reactive substitutions.
Major Products
Oxidation: Formation of dityrosine.
Reduction: Cleavage of disulfide bonds.
Substitution: Formation of modified peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
L-Histidine, L-arginyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery systems and as a bioactive peptide in wound healing.
Industry: Utilized in the development of biosensors and as a component in cosmetic formulations.
Wirkmechanismus
The mechanism of action of L-Histidine, L-arginyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, the arginine residue can interact with nitric oxide synthase, influencing nitric oxide production, which plays a role in vasodilation and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Histidine, L-histidyl-L-alanyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-arginyl-
- L-arginyl-L-arginyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine
Uniqueness
L-Histidine, L-arginyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- is unique due to its specific sequence, which imparts distinct biochemical properties. The presence of two tyrosine residues allows for potential dityrosine cross-linking, which can enhance the stability and functionality of the peptide in various applications.
This detailed article provides a comprehensive overview of L-Histidine, L-arginyl-L-tyrosyl-L-tyrosyl-L-isoleucyl-, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
866720-33-4 |
|---|---|
Molekularformel |
C36H50N10O8 |
Molekulargewicht |
750.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C36H50N10O8/c1-3-20(2)30(34(52)45-29(35(53)54)17-23-18-40-19-42-23)46-33(51)28(16-22-8-12-25(48)13-9-22)44-32(50)27(15-21-6-10-24(47)11-7-21)43-31(49)26(37)5-4-14-41-36(38)39/h6-13,18-20,26-30,47-48H,3-5,14-17,37H2,1-2H3,(H,40,42)(H,43,49)(H,44,50)(H,45,52)(H,46,51)(H,53,54)(H4,38,39,41)/t20-,26-,27-,28-,29-,30-/m0/s1 |
InChI-Schlüssel |
GQNNWEKNERIHIL-NNQQVJEXSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide](/img/structure/B12535967.png)


![6-[2-[2-fluoro-6-(trifluoromethyl)phenyl]-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12535980.png)

![5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine](/img/structure/B12535993.png)
![1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]-](/img/structure/B12535996.png)
![N-Benzyl-N'-[2-(4-methylphenyl)ethenyl]thiourea](/img/structure/B12535997.png)
![1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12536004.png)

![4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12536022.png)
![(2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone](/img/structure/B12536025.png)

